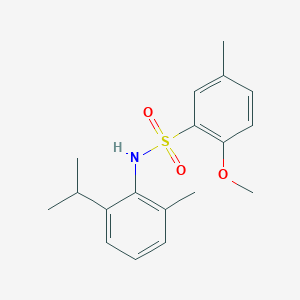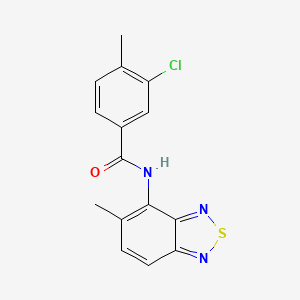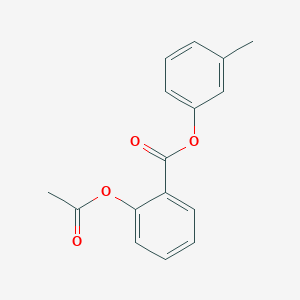![molecular formula C18H19N3O4S3 B4390978 2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4390978.png)
2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole
Vue d'ensemble
Description
2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIRB 796 and is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) that plays a crucial role in inflammation and stress response pathways.
Mécanisme D'action
BIRB 796 acts as a potent inhibitor of p38 MAPK, which is a key regulator of inflammation and stress response pathways. By inhibiting p38 MAPK, BIRB 796 reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. BIRB 796 also inhibits the activation of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation.
Biochemical and Physiological Effects:
BIRB 796 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the activation of microglia, protecting neurons from oxidative stress, and improving cognitive function. BIRB 796 has also been shown to sensitize cancer cells to chemotherapy and inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BIRB 796 in lab experiments is its potent inhibitory effect on p38 MAPK, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of using BIRB 796 is its potential off-target effects, which may affect the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of BIRB 796, including:
1. Investigating the potential of BIRB 796 as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Studying the neuroprotective effects of BIRB 796 in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Investigating the potential of BIRB 796 as a sensitizer for chemotherapy in various types of cancer.
4. Developing more selective inhibitors of p38 MAPK that can be used in lab experiments and as potential therapeutic agents.
Conclusion:
In conclusion, BIRB 796 is a potent inhibitor of p38 MAPK that has potential applications in various fields, including cancer, inflammatory diseases, and neurodegenerative disorders. BIRB 796 has been extensively studied for its biochemical and physiological effects and has shown promising results in animal models. However, further research is needed to fully understand the potential of BIRB 796 as a therapeutic agent and to develop more selective inhibitors of p38 MAPK.
Applications De Recherche Scientifique
BIRB 796 has been extensively studied for its potential applications in various fields, including cancer, inflammatory diseases, and neurodegenerative disorders. In cancer research, BIRB 796 has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy. In inflammatory diseases, BIRB 796 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models. In neurodegenerative disorders, BIRB 796 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-27(22,23)16-8-4-5-9-17(16)28(24,25)21-12-10-20(11-13-21)18-19-14-6-2-3-7-15(14)26-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVVYHZQSITGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4390899.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylbenzamide](/img/structure/B4390916.png)

![1-(4-chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4390921.png)
![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4390924.png)


![5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-tetrazole](/img/structure/B4390951.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4390961.png)
![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide](/img/structure/B4390973.png)
